molecular formula C14H18N2O3S B12692678 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-tert-butylcarbamate CAS No. 183136-12-1

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-tert-butylcarbamate

Cat. No.: B12692678
CAS No.: 183136-12-1
M. Wt: 294.37 g/mol
InChI Key: WZZYCYUKDAFNOZ-UHFFFAOYSA-N
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Description

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-tert-butylcarbamate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-tert-butylcarbamate typically involves the reaction of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole coreCommon reagents used in these reactions include sodium metabisulfite as a catalyst and various solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-tert-butylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides, while reduction reactions can produce alcohols .

Scientific Research Applications

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-tert-butylcarbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-tert-butylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-butylcarbamate
  • 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-ethylcarbamate
  • 3-(piperazin-1-yl)-1,2-benzothiazole derivatives

Uniqueness

Compared to similar compounds, 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-tert-butylcarbamate exhibits unique properties due to the presence of the tert-butylcarbamate group. This group can enhance the compound’s stability and bioavailability, making it more effective in certain applications .

Properties

CAS No.

183136-12-1

Molecular Formula

C14H18N2O3S

Molecular Weight

294.37 g/mol

IUPAC Name

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-tert-butylcarbamate

InChI

InChI=1S/C14H18N2O3S/c1-14(2,3)15-13(18)19-9-8-16-12(17)10-6-4-5-7-11(10)20-16/h4-7H,8-9H2,1-3H3,(H,15,18)

InChI Key

WZZYCYUKDAFNOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)OCCN1C(=O)C2=CC=CC=C2S1

Origin of Product

United States

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